2-Methoxy-4-(2-naphthyldiazenyl)phenol
Description
2-Methoxy-4-(2-naphthyldiazenyl)phenol is an aromatic azo compound characterized by a phenolic backbone with a methoxy (-OCH₃) group at position 2 and a naphthyldiazenyl (-N=N-C₁₀H₇) substituent at position 3. The diazenyl (azo) group confers unique electronic and steric properties, making this compound of interest in materials science, dye chemistry, and pharmaceutical research.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-methoxy-4-(naphthalen-2-yldiazenyl)phenol |
InChI |
InChI=1S/C17H14N2O2/c1-21-17-11-15(8-9-16(17)20)19-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-11,20H,1H3 |
InChI Key |
GROKUDWFNHFFSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=CC=CC=C3C=C2)O |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-Methoxy-4-(2-naphthyldiazenyl)phenol typically follows a diazotization and azo coupling strategy:
Step 1: Diazotization of 2-naphthylamine
The aromatic amine (2-naphthylamine) is converted into its diazonium salt by treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5 °C). This step is crucial for generating the reactive diazonium intermediate necessary for azo coupling.Step 2: Azo Coupling with 2-Methoxy-4-hydroxyphenol
The diazonium salt is then coupled with 2-methoxy-4-hydroxyphenol (a phenol derivative with a methoxy substituent) under controlled pH and temperature conditions. The phenol acts as the coupling component, forming the azo linkage (-N=N-) to the naphthyl group, yielding this compound.
Detailed Reaction Conditions and Reagents
-
- Coupling component: 2-methoxy-4-hydroxyphenol dissolved in alkaline or neutral medium to enhance nucleophilicity of the phenol
- pH: Adjusted to mildly alkaline (pH 8–9) to favor azo coupling
- Temperature: 0–10 °C to control reaction rate and selectivity
- Stirring: Continuous to ensure homogeneity
- Time: 30 minutes to 2 hours depending on scale and conditions.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis:
Some studies report the use of microwave irradiation in the presence of glacial acetic acid as a solvent and organocatalyst to accelerate the formation of azo dyes, including derivatives similar to this compound. This method offers shorter reaction times and improved yields.Catalytic Systems:
Copper catalysts have been employed to facilitate diazotization and coupling steps, improving reaction efficiency and product purity.
Purification and Characterization
Purification:
The crude azo compound is typically purified by recrystallization from solvents such as toluene or ethanol to obtain a high-purity product.-
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and substitution pattern.
- UV-Vis Spectroscopy: Confirms azo chromophore formation.
- Elemental Analysis: Verifies composition.
- Infrared Spectroscopy (IR): Identifies functional groups including azo (-N=N-) and phenolic OH.
Research Findings and Data Integration
Reaction Yield and Purity
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Diazotization of 2-naphthylamine | NaNO₂, HCl, 0–5 °C, 30 min | >90 | High | Formation of stable diazonium salt |
| Coupling with 2-methoxy-4-hydroxyphenol | pH 8–9, 0–10 °C, 1–2 h | 75–90 | >95 | Controlled pH critical for selectivity |
| Microwave-assisted synthesis | Glacial AcOH, microwave, short time | 85–95 | >95 | Faster reaction, improved yield |
Spectroscopic Data Summary
| Technique | Key Observations for this compound |
|---|---|
| ^1H NMR | Aromatic protons of phenol and naphthyl rings; methoxy singlet around 3.7 ppm |
| ^13C NMR | Signals corresponding to aromatic carbons and methoxy carbon |
| UV-Vis | Strong absorption band around 400–450 nm characteristic of azo chromophore |
| IR | Bands at ~3400 cm⁻¹ (phenolic OH), ~1500–1600 cm⁻¹ (N=N stretching) |
Summary of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Diazotization | 2-naphthylamine, NaNO₂, HCl, 0–5 °C | Formation of diazonium salt |
| Azo Coupling | 2-methoxy-4-hydroxyphenol, pH 8–9, low temp | Formation of azo dye with high selectivity |
| Microwave-Assisted Reaction | Glacial AcOH, microwave irradiation | Accelerated synthesis with high yield and purity |
| Purification | Recrystallization from toluene or ethanol | High purity product |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-naphthyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-4-(2-naphthyldiazenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-naphthyldiazenyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Azo-Substituted Phenolic Compounds
a. Phenol, 2,3-dimethyl-4-[(4-methylphenyl)azo] (CAS 85-83-6)
- Structure: Contains a dimethylphenol core with a 4-methylphenyl-azo group.
- Properties : Smaller aryl substituent (toluene-derived) compared to the naphthyl group in the target compound. Likely exhibits lower molecular weight (MW ≈ 268 g/mol) and higher solubility in polar solvents due to reduced hydrophobicity.
- Applications: Primarily used in dye synthesis. No direct bioactivity data reported, but azo compounds are often explored for photophysical properties .
b. 2-Methyl-5-(p-tolyldiazenyl)aniline (CAS 97-56-3)
- Structure : Aniline derivative with a tolyl-azo group.
- Properties: The amino group (-NH₂) enhances reactivity in coupling reactions. Unlike the target compound, this lacks a methoxy group, altering electronic properties (e.g., reduced electron-donating effects).
Key Differences :
- The methoxy group in the target compound may improve antioxidant activity via radical scavenging, a trait observed in methoxy-substituted phenols like eugenol .
Methoxy-Substituted Phenolic Derivatives
a. 2-Methoxy-4-(2-propenyl)phenol (Eugenol)
- Structure: Methoxy and allyl (-CH₂CH=CH₂) substituents on phenol.
- Properties : Exhibits strong antimicrobial and antiviral activity. For example:
- Applications : Widely used in dentistry, food preservation, and essential oils .
b. 2-Methoxy-4-(2-propenyl)-phenol acetate (Eugenol acetate)
Key Differences :
- The target compound’s azo group replaces the allyl/propenyl chain in eugenol derivatives, drastically altering reactivity. Azo groups are redox-active but less directly involved in radical scavenging compared to allyl groups.
Other Methoxy-Substituted Aromatic Compounds
a. 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- Structure: Methoxy phenol with a dioxolane ring.
- Properties: Higher oxygen content improves solubility in aqueous media. No bioactivity reported, but structurally similar to vanillin derivatives used in fragrances .
b. 2-Methoxy-4-(2-methylphenyl)phenol (CAS 899827-09-9)
- Structure: Methoxy phenol with an ortho-methylphenyl group.
- Properties : MW = 214.26 g/mol; lacks the azo group, limiting conjugation effects. Applications undefined but may serve as a synthetic intermediate .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Substituents | Key Functional Groups | Bioactivity Highlights | Applications |
|---|---|---|---|---|
| 2-Methoxy-4-(2-naphthyldiazenyl)phenol | Methoxy, naphthyldiazenyl | Azo, phenolic -OH | Hypothesized antiviral/antioxidant | Dyes, pharmaceuticals |
| Eugenol (2-Methoxy-4-(2-propenyl)phenol) | Methoxy, allyl | Allyl, phenolic -OH | Antiviral (HSV-2 IC₅₀ = 16.2 mg/mL) | Dentistry, essential oils |
| Phenol, 2,3-dimethyl-4-[(4-methylphenyl)azo] | Dimethyl, toluenediazenyl | Azo, phenolic -OH | N/A | Azo dyes |
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |
|---|---|---|---|
| This compound | ~300 | Low (non-polar) | ~4.2 |
| Eugenol | 164.2 | Moderate (polar) | 2.3 |
| Eugenol acetate | 206.24 | Low (non-polar) | 3.1 |
Research Implications and Gaps
- Bioactivity : The target compound’s naphthyldiazenyl group may confer unique antiviral properties, as seen in structurally related azo compounds. Further in vitro studies are needed to validate this hypothesis.
- Synthetic Challenges : The bulky naphthyl group may complicate synthesis compared to smaller aryl-azo derivatives.
- Applications: Potential use in photodynamic therapy or as a dye-sensitized solar cell component due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
